(2R,3R)-2-Methylpiperidin-3-OL
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2R,3R)-2-Methylpiperidin-3-OL is a chiral compound with significant importance in various fields of chemistry and industry. This compound is characterized by its two stereocenters, making it an optically active molecule. Its unique structure allows it to participate in a variety of chemical reactions and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2R,3R)-2-Methylpiperidin-3-OL can be achieved through several methods. One common approach involves the reduction of corresponding ketones or aldehydes using chiral catalysts or reagents. For instance, the reduction of 2-methyl-3-piperidone using a chiral reducing agent can yield this compound with high enantioselectivity .
Industrial Production Methods
Industrial production of this compound often involves biocatalytic processes due to their efficiency and selectivity. Microorganisms such as engineered strains of Bacillus licheniformis have been utilized to produce this compound through fermentation processes . These methods are advantageous as they offer high yields and are environmentally friendly.
Analyse Chemischer Reaktionen
Types of Reactions
(2R,3R)-2-Methylpiperidin-3-OL undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: It can be reduced to form different alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are frequently used reducing agents.
Substitution: Halogenating agents such as thionyl chloride (SOCl₂) and phosphorus tribromide (PBr₃) are used for substitution reactions.
Major Products
The major products formed from these reactions include various alcohols, amines, and halogenated derivatives, which can be further utilized in different applications.
Wissenschaftliche Forschungsanwendungen
(2R,3R)-2-Methylpiperidin-3-OL has a wide range of applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.
Biology: This compound is employed in the study of enzyme mechanisms and as a substrate in biocatalytic processes.
Medicine: It serves as an intermediate in the synthesis of pharmaceuticals, particularly in the development of drugs targeting neurological disorders.
Wirkmechanismus
The mechanism of action of (2R,3R)-2-Methylpiperidin-3-OL involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s stereochemistry plays a crucial role in its binding affinity and activity. For example, it can act as an inhibitor or activator of certain enzymes, thereby modulating biochemical pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(2R,3R)-2,3-Butanediol: Another chiral compound with similar stereocenters, used in the production of antifreeze agents and as a precursor for chiral synthesis.
(2R,3R)-Dihydromyricetin: Known for its antioxidant and antibacterial properties, used in traditional medicine.
Uniqueness
(2R,3R)-2-Methylpiperidin-3-OL is unique due to its specific structure and the presence of a piperidine ring, which imparts distinct chemical properties and reactivity. This makes it particularly valuable in the synthesis of pharmaceuticals and other specialized chemicals .
Eigenschaften
Molekularformel |
C6H13NO |
---|---|
Molekulargewicht |
115.17 g/mol |
IUPAC-Name |
(2R,3R)-2-methylpiperidin-3-ol |
InChI |
InChI=1S/C6H13NO/c1-5-6(8)3-2-4-7-5/h5-8H,2-4H2,1H3/t5-,6-/m1/s1 |
InChI-Schlüssel |
YAMQDSQNPDUGGS-PHDIDXHHSA-N |
Isomerische SMILES |
C[C@@H]1[C@@H](CCCN1)O |
Kanonische SMILES |
CC1C(CCCN1)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.